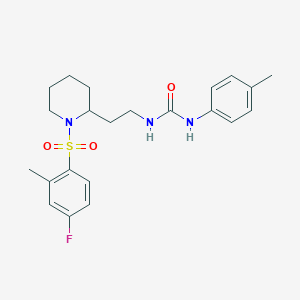

1-(2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea

Description

Properties

IUPAC Name |

1-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O3S/c1-16-6-9-19(10-7-16)25-22(27)24-13-12-20-5-3-4-14-26(20)30(28,29)21-11-8-18(23)15-17(21)2/h6-11,15,20H,3-5,12-14H2,1-2H3,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPYPCAMFCCOGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonation reaction using reagents such as sulfonyl chlorides.

Attachment of the Fluoro and Methyl Groups: The fluoro and methyl groups are added through electrophilic aromatic substitution reactions.

Coupling with the Urea Moiety: The final step involves coupling the piperidine intermediate with the urea moiety using reagents like isocyanates or carbamates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

1-(4-Chlorophenyl)-3-(2-{1-[(4-fluoro-2-methylphenyl)sulfonyl]-2-piperidinyl}ethyl)urea (CAS: 898407-17-5)

- Molecular Formula : C₂₁H₂₅ClFN₃O₃S

- Key Differences : The 4-chlorophenyl group replaces the p-tolyl group in the target compound. Chlorine’s higher electronegativity and larger atomic radius compared to methyl may reduce lipophilicity (logP) and alter binding interactions .

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

- Molecular Formula : C₁₉H₁₇N₃O₃

- The methoxy group increases solubility compared to the hydrophobic p-tolyl group in the target compound .

1-{[1-(Methylsulfonyl)-4-piperidinyl]methyl}-3-(tetrahydro-2-furanylmethyl)urea

- Molecular Formula : C₁₄H₂₅N₃O₄S

- Key Differences : A methylsulfonyl group replaces the 4-fluoro-2-methylphenyl sulfonyl moiety, reducing steric bulk. The tetrahydrofuran (THF) group enhances solubility but may decrease membrane permeability compared to the ethyl-piperidine linkage in the target compound .

Glimepiride (Third-generation sulfonylurea)

- Molecular Formula : C₂₄H₃₄N₄O₅S

- Key Differences : Glimepiride contains a sulfonylurea bridge (distinct from the urea-piperidine-sulfonyl arrangement in the target compound) and a trans-4-methylcyclohexyl group. It is clinically used for diabetes due to prolonged action and lower insulin C-peptide levels .

Physicochemical and Pharmacokinetic Comparison

Therapeutic Implications

- Target Compound vs. Compound A : The p-tolyl group may improve blood-brain barrier penetration compared to 4-chlorophenyl, but with reduced polarity. Both retain fluorine for metabolic stability .

- Target Compound vs. Glimepiride: Unlike sulfonylureas (e.g., Glimepiride), the target compound lacks the sulfonylurea bridge critical for pancreatic β-cell K⁺ channel inhibition.

- Target Compound vs.

Research Findings and Limitations

- Evidence Gaps: No direct pharmacological data (e.g., IC₅₀, in vivo efficacy) are provided for the target compound. Comparisons rely on structural inferences and known substituent effects.

- Key Advantages: The fluorine and sulfonyl groups in the target compound likely confer superior stability and selectivity over non-halogenated analogs .

Biological Activity

1-(2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, including a sulfonamide group and a piperidine ring, suggest various biological activities, particularly in the context of cancer and antimicrobial therapies.

Structural Features

The compound's structure can be broken down into key components:

- Piperidine Ring : Provides a basic nitrogen atom that can interact with biological targets.

- Sulfonamide Group : Known for its role in antibiotic activity and potential interactions with enzymes.

- Fluoro and Methyl Substituents : These groups enhance lipophilicity and stability, potentially increasing bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies indicate that it may inhibit certain kinases or enzymes that play crucial roles in cell proliferation and survival, particularly in cancer cells.

Biological Activity Data

Research indicates that 1-(2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea exhibits:

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| Compound A | Thiadiazole & Sulfonamide | Anticancer activity | Lacks fluorine substitution |

| Compound B | Piperidine structure | Antimicrobial properties | Different substituent on piperidine |

| Compound C | Fluorinated thiadiazoles | Antiviral activity | Variations in aromatic substituents |

This table highlights how the presence of the fluoro group in 1-(2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea may enhance its biological activity compared to other similar compounds.

Case Studies

Several case studies have explored the biological effects of related compounds. For instance:

- Case Study 1 : A study demonstrated that a structurally similar piperidine derivative exhibited significant inhibition of cancer cell proliferation through targeted kinase inhibition, suggesting a similar mechanism may be at play for our compound .

- Case Study 2 : Research on sulfonamide-based drugs has shown promising results in treating bacterial infections, indicating potential applications for 1-(2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea in antimicrobial therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.